molecular formula C13H21O4P B14516522 Diethyl (2-hydroxy-1-phenylpropyl)phosphonate CAS No. 62573-89-1

Diethyl (2-hydroxy-1-phenylpropyl)phosphonate

Cat. No.: B14516522
CAS No.: 62573-89-1
M. Wt: 272.28 g/mol
InChI Key: CDZIHMCFRNEKCW-UHFFFAOYSA-N
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Description

Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-hydroxy-1-phenylpropyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide or alcohol derivative under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl halides .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Michaelis-Arbuzov reaction, which can be conducted under mild conditions and offers high yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl (2-hydroxy-1-phenylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable enzyme-inhibitor complexes .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl (1-phenylethyl)phosphonate
  • Diethyl (2-hydroxyethyl)phosphonate

Comparison: Diethyl (2-hydroxy-1-phenylpropyl)phosphonate is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to diethyl phosphonate, it has enhanced stability and resistance to hydrolysis. The phenyl group also provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62573-89-1

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-phenylpropan-2-ol

InChI

InChI=1S/C13H21O4P/c1-4-16-18(15,17-5-2)13(11(3)14)12-9-7-6-8-10-12/h6-11,13-14H,4-5H2,1-3H3

InChI Key

CDZIHMCFRNEKCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C(C)O)OCC

Origin of Product

United States

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